molecular formula C14H13IO2 B2661376 1-(4-Iodophenoxymethyl)-2-methoxybenzene CAS No. 1283877-88-2

1-(4-Iodophenoxymethyl)-2-methoxybenzene

Cat. No.: B2661376
CAS No.: 1283877-88-2
M. Wt: 340.16
InChI Key: CFMXJIFIPWMCPD-UHFFFAOYSA-N
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Description

1-(4-Iodophenoxymethyl)-2-methoxybenzene is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a methoxybenzene moiety through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Iodophenoxymethyl)-2-methoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with 4-iodophenol and 2-methoxybenzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or acetonitrile (CH3CN).

    Procedure: The 4-iodophenol is reacted with 2-methoxybenzyl chloride under reflux conditions, leading to the formation of this compound through a nucleophilic substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Iodophenoxymethyl)-2-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The aromatic ring can undergo reduction under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Major Products:

    Substitution Reactions: Products include azido derivatives or thiocyanate derivatives.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: Products include reduced aromatic rings or partially hydrogenated compounds.

Scientific Research Applications

1-(4-Iodophenoxymethyl)-2-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Iodophenoxymethyl)-2-methoxybenzene involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The methoxy group can also play a role in modulating the compound’s electronic properties, affecting its behavior in various chemical reactions.

Comparison with Similar Compounds

    4-Iodophenol: Shares the iodine-substituted phenyl ring but lacks the methoxybenzene moiety.

    2-Methoxybenzyl Chloride: Contains the methoxybenzene moiety but lacks the iodine-substituted phenyl ring.

Uniqueness: 1-(4-Iodophenoxymethyl)-2-methoxybenzene is unique due to the combination of the iodine-substituted phenyl ring and the methoxybenzene moiety. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components.

Properties

IUPAC Name

1-iodo-4-[(2-methoxyphenyl)methoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IO2/c1-16-14-5-3-2-4-11(14)10-17-13-8-6-12(15)7-9-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMXJIFIPWMCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1COC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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